molecular formula C9H11BrO B2431049 1-Bromo-2-propoxybenzene CAS No. 54554-81-3

1-Bromo-2-propoxybenzene

Cat. No. B2431049
CAS RN: 54554-81-3
M. Wt: 215.09
InChI Key: KNYXKEPPOIKGDM-UHFFFAOYSA-N
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Description

1-Bromo-2-propoxybenzene is an organic compound with the molecular formula C9H11BrO. It has a molar mass of 215.09 .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-propoxybenzene is 1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure .


Physical And Chemical Properties Analysis

1-Bromo-2-propoxybenzene is a liquid at room temperature . Unfortunately, detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis Applications

  • Intermediate for Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene (closely related to 1-Bromo-2-propoxybenzene), is used as an intermediate in the production of medicinal and pharmaceutical agents. This compound is notable for its high yield and purity, exceeding 99.0% (Xuan et al., 2010).

  • Organic Electroluminescent Materials : The same compound, 1-Bromo-2,4-dinitrobenzene, serves as an intermediate in creating organic dyes and electroluminescent materials. Its synthesis is characterized by IR and NMR spectrometry, ensuring precise structural characterization (Xuan et al., 2010).

Chemical Properties and Reactions

  • Ring Expansion and Formation of Benzofurans : 1-Bromo-2,3,4,5-tetraethylalumole, when treated with alkyne molecules, leads to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a product crucial for further chemical synthesis and research. This process also results in the formation of hexaethylbenzene (Agou et al., 2015).

  • Thermophysical Properties in Liquid Mixtures : Research on the viscosities and densities of 1,4-dioxane with bromobenzene, closely related to 1-Bromo-2-propoxybenzene, provides insights into the thermophysical properties of binary liquid mixtures. This study helps in understanding the molecular interactions and mixing behavior of such mixtures (Ramesh et al., 2015).

Safety and Hazards

The safety information available indicates that 1-Bromo-2-propoxybenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-bromo-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYXKEPPOIKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-propoxybenzene

Synthesis routes and methods

Procedure details

In DMF (120 ml) was dissolved 2-bromophenol (12 g). To the mixture was added potassium carbonate (12.5 g) and then was added bromopropane (7.2 ml), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=12/1) to give 1-bromo-2-propoxybenzene (10.5 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

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